6-Amino-1-butyl-5-butylamino-1H-pyrimidine-2,4-dione
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Description
“6-Amino-1-butyl-5-butylamino-1H-pyrimidine-2,4-dione” is a chemical compound with the molecular formula C12H22N4O2 . It has an average mass of 254.329 Da and a monoisotopic mass of 254.174271 Da .
Synthesis Analysis
The synthesis of various pyrimidine derivatives, including “this compound”, can be catalyzed by Lewis acids . The first step in the synthesis process is the condensation between the aldehyde and urea .Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 22 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.2±0.1 g/cm3, a molar refractivity of 72.6±0.4 cm3, and a polar surface area of 87 Å2 . It also has a polarizability of 28.8±0.5 10-24 cm3, a surface tension of 53.7±5.0 dyne/cm, and a molar volume of 219.0±5.0 cm3 .Scientific Research Applications
Synthesis and Chemical Transformations
- Facile Construction of Substituted Pyrimidines : The compound has been utilized in the synthesis of pyrimido[4,5-d]pyrimidin-2,4-dione ring systems and bis-pyrimido[4,5-d]pyrimidin-2,4-diones, indicating its versatility in creating diverse molecular structures (Hamama et al., 2012).
- Synthesis of Pyrimido[4,5-d]pyrimidine-2,4-diones : The compound has been used in a three-component, one-pot synthesis process, highlighting its potential in efficient and novel synthetic pathways (Bazgir et al., 2008).
Pharmaceutical and Biological Research
- Antibacterial Activity Studies : Research has been conducted on the antibacterial properties of derivatives synthesized from this compound, suggesting its potential in developing new antimicrobial agents (Bazgir & Azimi, 2013).
- Applications in Supramolecular Chemistry : The compound has been used in the synthesis of hydrogen-bonded supramolecular assemblies, indicating its importance in the field of supramolecular chemistry and materials science (Fonari et al., 2004).
Methodological Advances in Chemistry
- Efficient Synthesis Under Microwave Irradiation : Demonstrating the compound's utility in modern synthetic methods, it has been used in reactions facilitated by microwave irradiation, enhancing reaction efficiency (Gao et al., 2004).
- Mechanistic Investigations in Organic Chemistry : The compound has been instrumental in understanding reaction mechanisms, as shown in studies involving labeled derivatives for investigating thermal reactions and NO generation (Sako et al., 2000).
Properties
IUPAC Name |
6-amino-1-butyl-5-(butylamino)pyrimidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4O2/c1-3-5-7-14-9-10(13)16(8-6-4-2)12(18)15-11(9)17/h14H,3-8,13H2,1-2H3,(H,15,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAJHLGSWGZLAHS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(N(C(=O)NC1=O)CCCC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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